molecular formula C23H27N3O6S B7453135 [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate

[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate

Cat. No. B7453135
M. Wt: 473.5 g/mol
InChI Key: KFSHZSORLCJMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate, also known as DBIBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBIBA is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate is not fully understood, but it is believed to act as a modulator of various biological targets, including enzymes, receptors, and ion channels. [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It has also been shown to modulate the activity of various neurotransmitter receptors, including GABA and glutamate receptors.
Biochemical and Physiological Effects:
[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate can reduce pain and anxiety in animal models. [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate has also been shown to modulate the activity of various neurotransmitter systems, including the GABAergic and glutamatergic systems.

Advantages and Limitations for Lab Experiments

[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate has several advantages for lab experiments, including its stability and ease of synthesis. However, there are also some limitations to its use. [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments. Additionally, [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate can be toxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate. One area of research is the development of new drug molecules based on the [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate scaffold. Another area of research is the exploration of [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate as a potential modulator of ion channels and transporters. Additionally, more research is needed to fully understand the mechanism of action of [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate and its potential applications in various fields.

Synthesis Methods

The synthesis of [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate involves a multi-step process that starts with the reaction of 2,4-dimethylphenylsulfonyl chloride with piperazine in the presence of a base. This reaction forms 4-(2,4-dimethylphenyl)sulfonylpiperazine, which is then reacted with ethyl 2-bromoacetate to form 2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl 2-bromoacetate. Finally, the compound is treated with sodium benzylate to yield [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate.

Scientific Research Applications

[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience. In medicinal chemistry, [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In drug design, [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate has been used as a scaffold for the development of new drug molecules. In neuroscience, [2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate has been studied for its potential as a modulator of neurotransmitter receptors.

properties

IUPAC Name

[2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-17-8-9-20(18(2)14-17)33(30,31)26-12-10-25(11-13-26)21(27)16-32-22(28)15-24-23(29)19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSHZSORLCJMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC(=O)CNC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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